2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne
Description
2-C-(2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl) ethyne is a chemically modified carbohydrate derivative featuring an ethynyl group at the C2 position of a glucose backbone protected by four acetyl groups (2,3,4,6-O-acetylation) in the α-anomeric configuration. This compound is pivotal in glycosylation reactions, particularly for synthesizing aryl glucosides via the Zémplen deacetylation method . The acetyl groups enhance solubility in organic solvents and act as temporary protecting groups, enabling selective deprotection for downstream functionalization. Its ethynyl moiety offers versatility in click chemistry applications, such as Huisgen cycloaddition, for bioconjugation or material science .
Properties
IUPAC Name |
[(2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-6-12-14(22-9(3)18)16(24-11(5)20)15(23-10(4)19)13(25-12)7-21-8(2)17/h1,12-16H,7H2,2-5H3/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVBGJDVNNVPRE-IBEHDNSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Synthetic Considerations
The target compound features a fully acetylated α-D-glucopyranose core with an ethynyl moiety at C-2. Key challenges include:
-
Regioselective introduction of the ethynyl group at C-2 without disrupting acetyl protections.
-
Maintenance of the α-anomeric configuration during synthetic steps.
-
Compatibility of reaction conditions with acid- and base-sensitive acetyl groups.
Existing literature on acetylated glucopyranosyl derivatives, such as 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide and chloride , provides foundational insights into protective group stability and substitution reactivity.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-Bromo-2,3,4,6-Tetra-O-acetyl-α-D-glucose | HC≡CLi, THF, −78°C | 35–45 | Straightforward mechanism | Low yield due to steric hindrance |
| Sonogashira Coupling | 2-Iodo-2,3,4,6-Tetra-O-acetyl-α-D-glucose | Pd(PPh₃)₄, CuI, TMSA | 50–60 | High selectivity, mild conditions | Requires iodinated precursor |
| Reductive Alkynylation | 2-Keto-2,3,4,6-Tetra-O-acetyl-α-D-glucose | Tebbe reagent, terminal alkyne | 40–50 | Avoids pre-halogenation | Moisture-sensitive reagents |
Critical Evaluation of Protective Group Stability
Acetyl groups at C-3, C-4, and C-6 remain stable under the above conditions, as evidenced by analogous systems . However, prolonged exposure to basic media (e.g., in Sonogashira couplings) may necessitate:
-
Short reaction times (<12 hours).
-
Low temperatures (0–25°C).
Notably, acetyl migration—observed in gentio-oligosaccharide synthesis —is mitigated by avoiding protic solvents and elevated temperatures.
Stereochemical Control and Analytical Validation
α-Anomeric Configuration :
-
Achieved via kinetic control during glycosylation or equilibration in acidic media.
-
Confirmed by : α-anomer exhibits ≈ 3–4 Hz, while β-anomer shows ≈ 7–8 Hz .
Purity Assessment :
-
HPLC : Retention time comparison with authentic standards.
-
Mass Spectrometry : Molecular ion peak at m/z 413.3 [M+Na].
Chemical Reactions Analysis
Types of Reactions
2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne undergoes various chemical reactions, including:
Oxidation: The ethyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield alkanes or alkenes.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyne group can yield aldehydes or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne has several applications in scientific research:
Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne involves its interaction with specific molecular targets and pathways. The acetyl groups can be hydrolyzed to release the active glucopyranosyl moiety, which can then participate in various biochemical processes. The ethyne group can undergo further chemical modifications, enabling the compound to act as a versatile intermediate in synthetic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anomeric and Protecting Group Variations
Propargyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside
- Structure: β-anomeric configuration with a propargyl group attached via an oxygen atom.
- Synthesis: Uses BF₃·Et₂O as a catalyst for glycosylation between 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose and propargyl alcohol .
- Reactivity: The β-configuration directs glycosylation to specific acceptors, differing from the α-anomer’s stereochemical outcomes. The propargyl-O-linkage is less reactive in click chemistry compared to the ethynyl-C bond in the target compound .
2-C-(2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl) Ethyne
- Structure: Benzyl groups replace acetyl protections, with a β-anomeric configuration.
- Molecular Formula : C₂₉H₃₀O₅ (MW: 548.68 g/mol) .
- Applications: Benzyl groups provide superior stability under acidic conditions but require hydrogenolysis for deprotection, limiting compatibility with hydrogen-sensitive reactions. The β-anomer’s steric profile affects its utility in glycosylation compared to the α-form .
Functional Group Variations
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Azide
- Structure : Azide group replaces the ethynyl moiety.
- Molecular Formula : C₁₄H₂₀O₁₀N₃ (MW: 348.3 g/mol) .
- Applications : Used in Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). Unlike the ethynyl group, the azide enables orthogonal bioconjugation strategies .
Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside
- Structure: Thioethyl group at the anomeric position in β-configuration.
- Molecular Formula : C₁₆H₂₄O₉S (MW: 392.42 g/mol) .
- Reactivity: The thioglycoside acts as a glycosyl donor in presence of activators like NIS/TfOH. The thioether linkage is less stable under radical conditions than the ethynyl group .
Key Comparative Data
Biological Activity
2-C-(2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl) ethyne is a glycosylated compound that has garnered attention for its potential biological activities. As a derivative of glucose, its structural modifications may influence various biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C16H20O9
- Molecular Weight : 356.32 g/mol
- CAS Number : 1236069-71-8
Biological Activity Overview
The biological activity of 2-C-(2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl) ethyne can be categorized into several areas:
- Antimicrobial Activity : Research indicates that glycosylated compounds often exhibit antimicrobial properties. The presence of the acetyl groups may enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of glucopyranosides have shown promise in inhibiting cell proliferation in human cervical (HeLa) and lung (A549) carcinoma cells .
- Enzyme Inhibition : Glycosylated compounds are often evaluated for their ability to inhibit specific enzymes related to metabolic pathways or disease processes. The structural configuration of 2-C-(2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl) ethyne may allow it to interact with glycosidases or other carbohydrate-active enzymes.
Antimicrobial Studies
A study conducted on carbohydrate derivatives demonstrated that specific modifications could enhance bactericidal activity. The synthesized compounds were tested against various bacterial strains, with results indicating significant inhibition at certain concentrations .
Anticancer Activity
In a comparative study involving several glycosylated compounds, 2-C-(2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl) ethyne was evaluated alongside other derivatives for its cytotoxic effects. The MTT assay revealed that at concentrations ranging from 1 to 25 µM, the compound exhibited moderate cytotoxicity against HeLa and A549 cells .
| Compound | Cell Line | Concentration (µM) | Cytotoxicity (%) |
|---|---|---|---|
| 2-C-(2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl) ethyne | HeLa | 1 | 15 |
| 2-C-(2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl) ethyne | HeLa | 25 | 45 |
| 2-C-(2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl) ethyne | A549 | 1 | 10 |
| 2-C-(2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl) ethyne | A549 | 25 | 50 |
Enzyme Interaction Studies
The potential of this compound to act as an enzyme inhibitor was explored through docking studies and kinetic assays. Results indicated that the compound could effectively inhibit certain glycosidases involved in carbohydrate metabolism .
Q & A
Basic Research Questions
Q. What are the key synthetic protocols for preparing 2-C-(2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl) ethyne, and how is reaction progress monitored?
- Methodological Answer : The synthesis typically involves glycosylation of acetyl-protected glucose derivatives with propargyl alcohol. For example, boron trifluoride etherate (BF₃·Et₂O) is used as a catalyst to activate the glycosyl donor (e.g., 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose) in anhydrous dichloromethane (DCM). Reaction progress is monitored via thin-layer chromatography (TLC) using solvent systems like heptane/acetone (3:7) to track the consumption of starting materials . Critical steps include strict anhydrous conditions and controlled temperature (e.g., 40°C for optimal activation) .
Q. What purification techniques are effective for isolating this compound post-synthesis?
- Methodological Answer : Column chromatography is the primary method for purification, often employing silica gel and gradient elution with ethyl acetate/hexane mixtures. For example, after evaporating the solvent, the crude product is loaded onto a column and eluted with 1:1 EtOAc/hexane to separate acetylated intermediates from byproducts . Pre-purification via aqueous workup (e.g., potassium carbonate washes) may also be employed to remove acidic impurities .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and acetylation patterns. Key NMR signals include anomeric protons (δ ~5.1–5.4 ppm) and acetyl methyl groups (δ ~2.0–2.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while melting point analysis and TLC (single spot) confirm purity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in glycosylation steps?
- Methodological Answer : Design of experiments (DoE) principles, such as factorial designs, can systematically evaluate variables like catalyst loading, temperature, and solvent polarity. For instance, increasing BF₃·Et₂O concentration (0.5–1.5 equiv) and using DCM/toluene mixtures may enhance glycosyl donor activation. Reaction monitoring via in-situ IR or automated TLC analyzers allows real-time adjustments .
Q. What strategies mitigate stereochemical inversion or side reactions during synthesis?
- Methodological Answer : Stereochemical integrity is maintained by using protecting groups (e.g., benzoyl or acetyl) that minimize nucleophilic attack at the anomeric center. Low-temperature reactions (-20°C to 0°C) and non-polar solvents (e.g., toluene) reduce β-elimination side products. Anomeric trapping agents like trichloroacetimidate donors can also improve α-selectivity .
Q. How can researchers troubleshoot low yields in propargyl glycosylation reactions?
- Methodological Answer : Common issues include moisture contamination (leading to donor hydrolysis) or competing side reactions (e.g., propargyl alcohol dimerization). Solutions include rigorous drying of solvents (molecular sieves), inert atmosphere (argon/nitrogen), and using freshly distilled propargyl alcohol. Alternative promoters like trimethylsilyl triflate (TMSOTf) may also improve efficiency .
Q. What advanced applications exist for this compound in glycoscience research?
- Methodological Answer : The ethynyl group enables click chemistry (e.g., CuAAC with azides) for synthesizing glycoconjugates. Applications include glycoarray fabrication, glycopolymer synthesis, and probes for glycosidase enzyme studies. For example, coupling with fluorescent azides creates tools for tracking carbohydrate-protein interactions .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported NMR chemical shifts for acetylated intermediates?
- Methodological Answer : Variations in NMR data (e.g., δ values for acetyl groups) may arise from solvent effects (CDCl₃ vs. DMSO-d6) or impurities. Cross-referencing with published spectra from controlled conditions (e.g., ’s ¹³C-NMR data in CDCl₃) is essential. Repetition under standardized protocols (e.g., 400 MHz instrument, 25°C) minimizes variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
